Cas no 2680838-55-3 (N-(azetidin-3-ylidene)-2-methylpropane-2-sulfinamide)

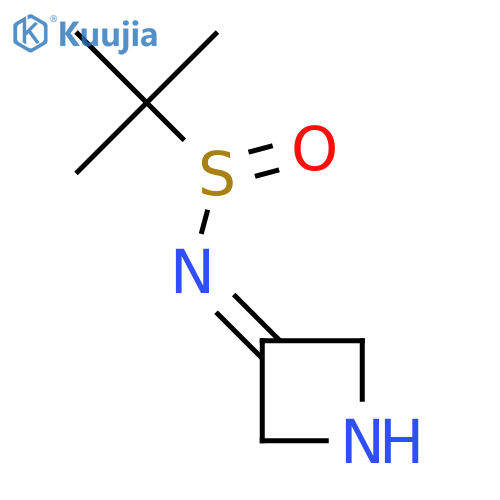

2680838-55-3 structure

商品名:N-(azetidin-3-ylidene)-2-methylpropane-2-sulfinamide

N-(azetidin-3-ylidene)-2-methylpropane-2-sulfinamide 化学的及び物理的性質

名前と識別子

-

- EN300-28271189

- 2680838-55-3

- N-(azetidin-3-ylidene)-2-methylpropane-2-sulfinamide

-

- インチ: 1S/C7H14N2OS/c1-7(2,3)11(10)9-6-4-8-5-6/h8H,4-5H2,1-3H3

- InChIKey: JBSJSSWCQADHAC-UHFFFAOYSA-N

- ほほえんだ: S(C(C)(C)C)(/N=C1/CNC/1)=O

計算された属性

- せいみつぶんしりょう: 174.08268425g/mol

- どういたいしつりょう: 174.08268425g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 11

- 回転可能化学結合数: 2

- 複雑さ: 199

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 60.7Ų

- 疎水性パラメータ計算基準値(XlogP): 0.1

N-(azetidin-3-ylidene)-2-methylpropane-2-sulfinamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28271189-10.0g |

N-(azetidin-3-ylidene)-2-methylpropane-2-sulfinamide |

2680838-55-3 | 95.0% | 10.0g |

$3929.0 | 2025-03-19 | |

| Enamine | EN300-28271189-1g |

N-(azetidin-3-ylidene)-2-methylpropane-2-sulfinamide |

2680838-55-3 | 1g |

$914.0 | 2023-09-09 | ||

| Enamine | EN300-28271189-5g |

N-(azetidin-3-ylidene)-2-methylpropane-2-sulfinamide |

2680838-55-3 | 5g |

$2650.0 | 2023-09-09 | ||

| Enamine | EN300-28271189-10g |

N-(azetidin-3-ylidene)-2-methylpropane-2-sulfinamide |

2680838-55-3 | 10g |

$3929.0 | 2023-09-09 | ||

| Enamine | EN300-28271189-1.0g |

N-(azetidin-3-ylidene)-2-methylpropane-2-sulfinamide |

2680838-55-3 | 95.0% | 1.0g |

$914.0 | 2025-03-19 | |

| Enamine | EN300-28271189-0.1g |

N-(azetidin-3-ylidene)-2-methylpropane-2-sulfinamide |

2680838-55-3 | 95.0% | 0.1g |

$804.0 | 2025-03-19 | |

| Enamine | EN300-28271189-0.5g |

N-(azetidin-3-ylidene)-2-methylpropane-2-sulfinamide |

2680838-55-3 | 95.0% | 0.5g |

$877.0 | 2025-03-19 | |

| Enamine | EN300-28271189-0.05g |

N-(azetidin-3-ylidene)-2-methylpropane-2-sulfinamide |

2680838-55-3 | 95.0% | 0.05g |

$768.0 | 2025-03-19 | |

| Enamine | EN300-28271189-0.25g |

N-(azetidin-3-ylidene)-2-methylpropane-2-sulfinamide |

2680838-55-3 | 95.0% | 0.25g |

$840.0 | 2025-03-19 | |

| Enamine | EN300-28271189-2.5g |

N-(azetidin-3-ylidene)-2-methylpropane-2-sulfinamide |

2680838-55-3 | 95.0% | 2.5g |

$1791.0 | 2025-03-19 |

N-(azetidin-3-ylidene)-2-methylpropane-2-sulfinamide 関連文献

-

Guido Verniest,Karel Piron,Eva Van Hende,Jan Willem Thuring,Gregor Macdonald,Frederik Deroose,Norbert De Kimpe Org. Biomol. Chem., 2010,8, 2509-2512

-

Y.-B. Wang,T.-H. Pan,Q. Liang,X.-H. Huang,S.-T. Wu,C.-C. Huang CrystEngComm, 2010,12, 3886-3893

-

Ben Bardsley,Marco S. Smith,Bob H. Gibbon Org. Biomol. Chem., 2010,8, 1876-1880

-

Ahmad Reza Moosavi-Zare,Mohammad Ali Zolfigol,Ehsan Noroozizadeh,Mahsa Tavasoli,Vahid Khakyzadeh,Abdolkarim Zare New J. Chem., 2013,37, 4089-4094

2680838-55-3 (N-(azetidin-3-ylidene)-2-methylpropane-2-sulfinamide) 関連製品

- 1227581-19-2(3'-Fluoro-2-methoxy-5-(trifluoromethyl)biphenyl)

- 2248314-27-2(Ethyl 2-amino-5-thiophen-2-ylbenzoate)

- 1697878-14-0(2-Bromo-5-(pentyloxy)pyridine)

- 1218591-94-6(2-[3-(hydroxymethyl)piperidin-1-yl]propanoic acid)

- 932997-83-6(2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)-N-3-(trifluoromethyl)phenylacetamide)

- 886902-89-2(1-(3,4-dichlorophenyl)methyl-2-(ethanesulfonyl)-1H-1,3-benzodiazole)

- 917755-77-2(1-tert-Butyl 4-ethyl 4-(4-fluorobenzyl)-piperidine-1,4-dicarboxylate)

- 30764-59-1((4-ethylphenyl)-(furan-2-yl)methanone)

- 1593478-49-9(3-Methyl-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid)

- 1339378-90-3(1-Chloro-2,6,6-trimethylheptane)

推奨される供給者

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬